5-bromo-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine
Overview
Description
5-Bromo-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine is a heterocyclic compound with the molecular formula C10H10BrN3. It is characterized by a pyridine ring substituted with a bromine atom at the 5-position and a pyrazole ring at the 2-position, which is further substituted with two methyl groups at the 3 and 5 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine typically involves the reaction of 5-bromo-2-chloropyridine with 3,5-dimethylpyrazole under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation and reduction: The pyrazole ring can participate in redox reactions, although specific examples are less common.
Coupling reactions: The compound can undergo Suzuki or Heck coupling reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide (NaN3) or thiourea in polar solvents.
Coupling reactions: Palladium catalysts (e.g., Pd(PPh3)4) in the presence of bases like potassium carbonate (K2CO3) and solvents such as toluene or DMF.
Major Products
Nucleophilic substitution: Formation of azido or thiol-substituted derivatives.
Coupling reactions: Formation of biaryl or aryl-alkene derivatives.
Scientific Research Applications
5-Bromo-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine has several applications in scientific research:
Medicinal chemistry: It serves as a building block for the synthesis of biologically active molecules, including potential pharmaceuticals.
Materials science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Coordination chemistry: It acts as a ligand in the formation of metal complexes, which can be studied for their catalytic or electronic properties.
Mechanism of Action
The mechanism of action of 5-bromo-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The pyrazole and pyridine rings can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine: Similar structure but with a pyrimidine ring instead of pyridine.
3,5-Dimethylpyrazole: Lacks the pyridine ring and bromine substitution.
5-Bromo-2-(1H-imidazol-1-yl)pyridine: Contains an imidazole ring instead of a pyrazole ring.
Uniqueness
5-Bromo-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine is unique due to the combination of its bromine-substituted pyridine ring and the dimethyl-substituted pyrazole ring. This structure imparts specific electronic and steric properties, making it a versatile building block for various chemical syntheses and applications .
Properties
IUPAC Name |
5-bromo-2-(3,5-dimethylpyrazol-1-yl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN3/c1-7-5-8(2)14(13-7)10-4-3-9(11)6-12-10/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQPQXODEGMMZQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC=C(C=C2)Br)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70674999 | |
Record name | 5-Bromo-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70674999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1150164-92-3 | |
Record name | Pyridine, 5-bromo-2-(3,5-dimethyl-1H-pyrazol-1-yl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1150164-92-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70674999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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